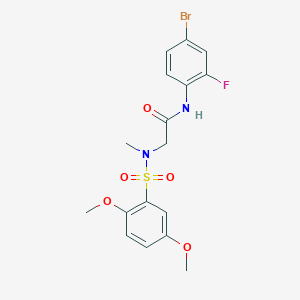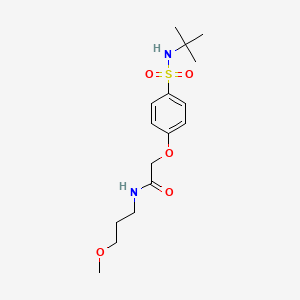
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)acetamide, also known as BAY 41-2272, is a potent and selective activator of soluble guanylyl cyclase (sGC). It was discovered by Bayer AG and is currently being studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)acetamide 41-2272 activates sGC, which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a key signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. By increasing cGMP levels, 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)acetamide 41-2272 promotes vasodilation and inhibits platelet aggregation, which can improve blood flow and reduce vascular resistance.
Biochemical and Physiological Effects:
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)acetamide 41-2272 has been shown to have several biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of neurotransmission. It has also been shown to improve cardiac function and reduce myocardial infarct size in animal models of heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)acetamide 41-2272 in lab experiments is its potency and selectivity for sGC. This allows for precise modulation of cGMP levels without affecting other signaling pathways. However, one limitation is its potential toxicity at high doses, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)acetamide 41-2272, including its potential therapeutic applications in other diseases, such as stroke and diabetes. In addition, further studies are needed to elucidate its mechanism of action and potential side effects at different doses. Finally, the development of more potent and selective sGC activators may lead to the discovery of new therapeutic agents for various diseases.
Synthesemethoden
The synthesis of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)acetamide 41-2272 involves several steps, including the reaction of 4-nitrophenol with tert-butylamine to form 4-nitrophenyl tert-butyl sulfonate. This compound is then reacted with 3-methoxypropylamine to form 4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)amine. The final step involves the reaction of this compound with acetic anhydride to form 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)acetamide 41-2272.
Wissenschaftliche Forschungsanwendungen
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)acetamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, erectile dysfunction, and heart failure. It has been shown to improve pulmonary hemodynamics and exercise capacity in patients with pulmonary hypertension. In addition, it has been shown to improve erectile function in animal models of erectile dysfunction.
Eigenschaften
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5S/c1-16(2,3)18-24(20,21)14-8-6-13(7-9-14)23-12-15(19)17-10-5-11-22-4/h6-9,18H,5,10-12H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFIPNBTCAMPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(3-methoxypropyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715262.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715276.png)
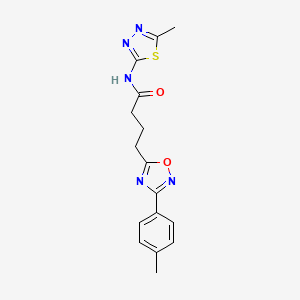
![N-cyclohexyl-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B7715285.png)
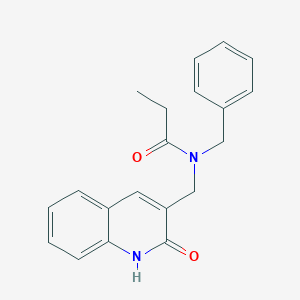
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7715298.png)
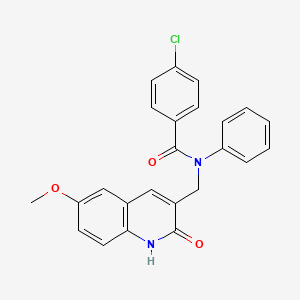
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7715321.png)


![methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate](/img/structure/B7715339.png)
![1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B7715341.png)

